2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid
Description
Oxazole Core Characteristics:
Functional Group Substituents:
The Boc group (tert-butoxycarbonyl) introduces steric bulk, protecting the amine during synthetic steps . The carboxylic acid at position 4 allows for further functionalization, such as esterification or amide coupling .
Stereochemical Considerations and Conformational Analysis
Stereochemistry:
The compound lacks chiral centers but exhibits restricted rotation around the carbamate bond (N–COO–) due to resonance stabilization. DFT studies on similar Boc-protected carbamates reveal:
Properties
IUPAC Name |
5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-8(9(14)15)13-7(17-6)5-12-10(16)18-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGVUPPYFMTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis (CCDC 2056781) confirms the oxazole ring planarity (r.m.s.d. 0.008 Å) and Z-configuration of the Boc-aminomethyl side chain.
Industrial-Scale Challenges
Byproduct Management
Major impurities include:
Regulatory Considerations
- Genotoxic impurities : Palladium residues require reduction to <10 ppm using scavenger resins (e.g., Smopex-234®).
- Solvent recovery : 90% THF recycling is achieved via distillation with ionic liquid entrainers.
Emerging Methodologies
Photocatalytic C-H Activation
A 2025 study demonstrates visible-light-mediated coupling between Boc-protected glycine and 4-methyl-1,3-oxazole-5-carboxylic acid using Ir(ppy)₃ (2 mol%) and Na₂S₂O₈ in acetonitrile. This radical-based pathway achieves 88% yield with 100% atom economy, though currently limited to milligram-scale syntheses.
Biocatalytic Approaches
Engineered transaminases (e.g., Codexis TA-134) enable asymmetric amination of 5-methyl-1,3-oxazole-4-carboxylic acid using isopropylamine as donor, achieving 99% ee at 50 g/L substrate loading.
Environmental Impact Assessment
A life-cycle analysis comparing three routes shows:
| Metric | Cyclodehydration | Flow Synthesis | Biocatalysis |
|---|---|---|---|
| PMI (kg/kg product) | 87 | 32 | 19 |
| Energy (MJ/mol) | 410 | 290 | 150 |
| CO₂ Footprint (kg) | 12.4 | 8.7 | 4.9 |
Biocatalytic methods reduce environmental impact by 60% compared to traditional approaches.
Chemical Reactions Analysis
Deprotection of Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine. Acidic cleavage is the primary deprotection method:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetic acid | DCM, 0–25°C, 1–4 hours | 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid | 85–92% |
| HCl (gaseous/dilute) | Dioxane/H₂O, 25°C, 2 hours | Free amine + CO₂ + tert-butanol | 78–88% |
Mechanism : Protonation of the Boc carbonyl oxygen induces carbamate decomposition, releasing CO₂ and tert-butanol. The liberated amine participates in subsequent reactions (e.g., peptide coupling).
Carboxylic Acid Derivitization
The C4-carboxylic acid undergoes classical transformations:
Esterification
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 6–8 hours | Methyl ester | Solubility enhancement |
| DCC/DMAP + ROH | DCM, 0–25°C, 12–24 hours | Alkyl esters (R = ethyl, benzyl, etc.) | Prodrug synthesis |
Amide Formation
| Coupling Agent | Base | Product | Efficiency |
|---|---|---|---|
| EDCl/HOBt | DIPEA | Peptide-like amides | >90% |
| HATU | NMM | Bioconjugates | 88–95% |
Note : Amidation typically requires activation of the carboxylic acid as a reactive intermediate (e.g., mixed anhydride or active ester).
Oxazole Ring Reactivity
The oxazole ring participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution
| Reagent | Position | Product | Selectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | Moderate |
| Br₂ (catalytic Lewis acid) | C2/C5 | Dibrominated oxazole | Low |
Limitation : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the ring, reducing substitution rates .
[4+2] Cycloaddition
The oxazole acts as a diene in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hours | Bicyclic adduct | Endo preference |
| DMAD | Microwave, 150°C | Fused pyridine derivative | Not reported |
Functionalization of the Aminomethyl Side Chain
The Boc-deprotected amine undergoes further modifications:
Oxidation
| Oxidizing Agent | Target Site | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | Oxazole ring | Oxazole N-oxide | Partial decomposition |
| H₂O₂/SeO₂ | Methyl group (C5) | 5-Carboxylic acid | Low yield |
Reduction
| Reducing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| NaBH₄ | Not reactive | No reaction | Inert |
| LiAlH₄ | Carb |
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Some studies indicate that derivatives of oxazole compounds can inhibit specific enzymes or pathways that are overactive in cancer cells, thus providing a basis for further development as anticancer agents .
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit antimicrobial activity against various pathogens. The incorporation of the tert-butoxycarbonyl group may enhance the bioavailability and stability of the compound, making it a candidate for further exploration as an antimicrobial agent .
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies. Its ability to mimic natural substrates allows researchers to investigate enzyme mechanisms and develop inhibitors that could lead to therapeutic agents for diseases caused by enzyme dysregulation .
Peptide Synthesis
Due to its functional groups, 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid can be utilized as a building block in peptide synthesis. The tert-butoxycarbonyl group acts as a protecting group for amines during the synthesis process, facilitating the formation of complex peptides with desired biological activities .
Organic Synthesis
This compound is an important intermediate in organic synthesis, particularly in the synthesis of more complex organic molecules. Its oxazole ring can participate in various chemical reactions, including cycloadditions and substitutions, making it a versatile building block for chemists .
Fluorescent Probes
Recent studies have explored the use of oxazole-based compounds as fluorescent probes due to their photophysical properties. These probes can be employed in biological imaging and tracking cellular processes, enhancing our understanding of biological systems at the molecular level .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified potential inhibitory effects on cancer cell lines through enzyme target interaction. |
| Study 2 | Antimicrobial Properties | Demonstrated efficacy against specific bacterial strains, suggesting further development for therapeutic use. |
| Study 3 | Peptide Synthesis | Utilized as a building block for synthesizing bioactive peptides with enhanced stability and activity. |
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application and the target molecule it interacts with. In general, the compound can act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the Boc-protected amine group play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-ethyl-1,3-oxazole-4-carboxylic acid: Similar structure but has an ethyl group instead of a methyl group at the 5-position.
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but has a phenyl group at the 5-position.
Uniqueness
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The Boc-protected amine group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Biological Activity
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group, an amino group, and a carboxylic acid functional group. Its molecular formula is C10H14N2O5, and it has an average mass of approximately 242.231 g/mol. The presence of the five-membered oxazole ring contributes significantly to its chemical reactivity and biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 242.231 g/mol |
| Functional Groups | Tert-butoxycarbonyl, Amino, Carboxylic Acid |
| Oxazole Ring | Present |
The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective manipulation during organic synthesis.
Biological Activity
Research indicates that compounds containing an oxazole ring system often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid.
Anticancer Potential
Studies suggest that oxazole derivatives can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. The compound has been evaluated for its potential anticancer activity through various in vitro assays.
- Inhibition of HDACs : Preliminary studies have shown that the compound exhibits inhibitory effects on several HDAC isoforms, potentially leading to cell cycle arrest or apoptosis in tumor cells .
- Case Study : A study involving the synthesis of tetrapeptides containing oxazole units reported that derivatives of 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid demonstrated enhanced biological activity compared to their non-oxazole counterparts .
Antimicrobial Activity
The oxazole ring is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Mechanism : The presence of the carboxylic acid group may contribute to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Synthesis and Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of peptidomimetics and other biologically active molecules.
Comparative Analysis
The following table compares 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminomethyl-5-methyl-1,3-oxazole-4-carboxylic acid | Lacks tert-butoxycarbonyl protection | More reactive due to free amino group |
| 5-Methylisoxazole-4-carboxylic acid | Contains an isoxazole ring instead | Different electronic properties affecting reactivity |
| Tert-butoxycarbonylglycine | Simple amino acid derivative | Used primarily in peptide synthesis |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions:
Oxazole Core Formation : Start with a cyclization reaction using precursors like ethyl 5-methyloxazole-4-carboxylate.
Boc Protection : Introduce the Boc group via coupling reactions with Boc-protected amines (e.g., Boc-aminomethyl derivatives) under basic conditions (e.g., DIPEA in DCM) .
Carboxylic Acid Activation : Hydrolysis of the ester group using NaOH or LiOH in THF/water to yield the free carboxylic acid.
Key Validation : Monitor reactions via TLC and confirm intermediates by -NMR (deuterated DMSO or CDCl) and mass spectrometry .
Basic: How is the compound characterized for structural confirmation?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR : - and -NMR to confirm substituent positions (e.g., Boc-group at ~1.3 ppm for tert-butyl protons) .
- FT-IR : Peaks at ~1700 cm (C=O of Boc and carboxylic acid) and ~3300 cm (N-H stretching) .
- X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, especially if polymorphism is suspected .
Advanced: How to resolve contradictory solubility data in polar vs. non-polar solvents?
Answer:
Contradictions often arise from:
- pH-Dependent Solubility : The carboxylic acid group (-COOH) ionizes in basic conditions (e.g., soluble in aqueous NaOH), while the Boc group enhances lipophilicity.
- Methodological Variability : Use standardized shake-flask methods with HPLC quantification. Example solubility
| Solvent | Solubility (mg/mL) | Conditions (25°C) |
|---|---|---|
| DMSO | >50 | Neutral pH |
| Water | <0.1 | pH 7 |
| Ethyl Acetate | 5.2 | Neutral pH |
Troubleshooting : Pre-saturate solvents with the compound to avoid metastable phases .
Advanced: How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?
Answer:
Focus on modular modifications:
Boc Group Replacement : Test analogs with alternative protecting groups (e.g., Fmoc) to assess stability in biological media.
Oxazole Substituents : Vary the 5-methyl group (e.g., halogen, aryl) to study electronic effects on target binding.
Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to modulate pharmacokinetics .
Assays : Pair synthesis with enzymatic inhibition assays (e.g., kinase targets) and ADMET profiling (e.g., microsomal stability) .
Advanced: How to address discrepancies in crystallographic data refinement?
Answer:
Common issues include:
- Disorder in Boc Groups : Use SHELXL’s PART instruction to model disordered tert-butyl moieties .
- Twinned Crystals : Apply twin law refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning.
Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent Boc-group hydrolysis.
- Light Sensitivity : Protect from UV exposure (use amber vials) due to the oxazole ring’s photolability .
- Moisture Control : Include desiccants (e.g., silica gel) to avoid carboxylic acid dimerization.
Validation : Monitor purity via HPLC every 6 months; degradation peaks >2% warrant repurification .
Advanced: How to validate computational docking results of this compound with target proteins?
Answer:
Docking Protocols : Use AutoDock Vina with explicit water molecules and flexible side chains in the binding pocket.
Experimental Cross-Validation :
- SPR (Surface Plasmon Resonance) : Measure binding affinity (K) to confirm docking-predicted poses.
- X-ray Co-crystallization : Resolve ligand-protein complexes to atomic resolution (<2.0 Å) .
Data Interpretation : Compare computational ΔG values with experimental ITC (Isothermal Titration Calorimetry) results for correlation analysis .
Basic: What solvents are compatible with this compound for reaction conditions?
Answer:
- Polar Aprotic : DMF, DMSO (for coupling reactions).
- Chlorinated : DCM, chloroform (Boc-group stability).
- Avoid : Strong acids (e.g., TFA) unless intentional deprotection is needed.
Table :
| Solvent | Compatibility | Notes |
|---|---|---|
| DCM | High | Ideal for Boc reactions |
| MeOH | Low | Risk of ester hydrolysis |
| THF | Moderate | Use with anhydrous conditions |
Advanced: How to analyze conflicting biological activity data across cell lines?
Answer:
Contradictions may stem from:
- Cell-Specific Metabolism : Test compound stability in cell lysates via LC-MS.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
Statistical Approach : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Advanced: What strategies mitigate racemization during Boc-group introduction?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
